6-Ketocholestanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Specific Scientific Field

Application: Membrane Electrostatics

Methods of Application or Experimental Procedures:

Vibrational Stark Effect (VSE): Researchers directly measured the dipole electric field (F⃗ d) within lipid bilayers containing cholesterol or 6-kc at concentrations ranging from 0% to 40% using VSE.

Molecular Dynamics Simulations: Computational simulations were employed to examine the distribution of phospholipids, sterols, and helix in bilayers containing these sterols.

Results and Outcomes:

Cholesterol: Adding low concentrations of cholesterol (up to 10 mol%) increased F⃗ d, while higher cholesterol concentrations (up to 40 mol%) lowered F⃗ d.

6-Ketocholestanol (6-kc): F⃗ d increased monotonically as 6-kc concentration increased.

Application: Skin Permeation Enhancement

Summary: Researchers have explored the use of 6-ketocholestanol (6-kc) to enhance skin permeation of specific compounds.

Methods of Application or Experimental Procedures:

Incorporation into Liposomes: 6-kc was incorporated into unilamellar L-alpha-phosphatidylcholine (PC) liposomes at different concentrations.

Results and Outcomes:

- The study investigated the permeation of progesterone through porcine skin in the presence of 6-kc and another compound, phloretin (PH). The results shed light on the potential of 6-kc as a skin permeation enhancer .

Application: Dehydration Dynamics

Summary: Researchers have studied the influence of 6-ketocholestanol (6-kc) on the dehydration dynamics of model cell membranes.

Methods of Application or Experimental Procedures:

Sum Frequency Generation Vibrational Spectroscopy: Researchers systematically investigated the impact of 6-kc on membrane dehydration using this spectroscopic technique.

Results and Outcomes:

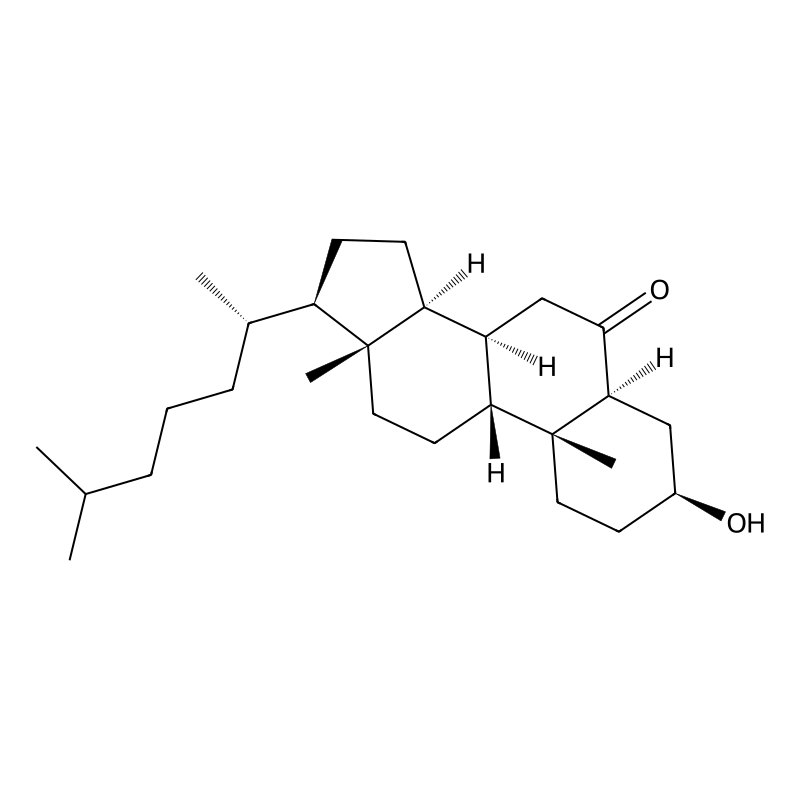

6-Ketocholestanol, also known as 3β-hydroxy-5α-cholestan-6-one, is a steroid compound derived from cholesterol. Its chemical formula is C27H46O2, and it features a ketone functional group at the sixth carbon position of the cholestanol structure. This modification alters its physical and chemical properties compared to cholesterol, making it an important compound in various biological and pharmaceutical contexts.

- Research suggests 6-ketocholestanol may act as a mitochondrial recoupler [].

- Mitochondria are essential cellular organelles for energy production. Mitochondrial recouplers are molecules that can restore function in compromised mitochondria [].

- The exact mechanism by which 6-ketocholestanol interacts with mitochondria is yet to be determined [].

- Information on safety aspects such as toxicity and flammability is not currently available in scientific literature.

- Due to limited research, it is advisable to handle with caution in a laboratory setting following general safety protocols for organic compounds.

Limitations and Future Research

- In-depth research on 6-ketocholestanol is scarce.

- More studies are needed to understand its synthesis, properties, mechanism of action, and potential applications.

- Oxidation and Reduction: The presence of the ketone group allows for redox reactions, where 6-ketocholestanol can be reduced to form 6α-hydroxycholestanol or oxidized to yield other derivatives.

- Reactions with Nucleophiles: The carbonyl group can react with nucleophiles, leading to the formation of various derivatives that are useful in synthetic organic chemistry.

- Formation of Esters: It can react with carboxylic acids to form esters, which are often utilized in pharmaceutical formulations.

6-Ketocholestanol exhibits several noteworthy biological activities:

- Mitochondrial Function: It acts as a mitochondrial recoupler, which means it can restore mitochondrial function disrupted by uncoupling agents. This property has implications for energy metabolism and potential therapeutic applications in conditions associated with mitochondrial dysfunction .

- Skin Permeation Enhancer: Research indicates that 6-ketocholestanol significantly enhances the skin permeation of certain drugs, such as 5-aminolevulinic acid. This property is particularly valuable in transdermal drug delivery systems .

- Inhibition of Respiratory Complex I: Studies have shown that 6-ketocholestanol can inhibit respiratory complex I in mitochondria, affecting cellular respiration and energy production .

The synthesis of 6-ketocholestanol can be achieved through various methods:

- Chemical Synthesis from Cholesterol: One common approach involves the oxidation of cholesterol at the C-6 position using oxidizing agents such as chromium trioxide or potassium permanganate.

- Biotransformation: Microbial transformation of cholesterol by specific strains of bacteria can yield 6-ketocholestanol. This method is often more environmentally friendly and can produce the compound with high specificity.

- Total Synthesis: Advanced organic synthesis techniques can also be employed to construct 6-ketocholestanol from simpler steroid precursors through multi-step reactions.

The unique properties of 6-ketocholestanol lend themselves to various applications:

- Pharmaceuticals: Due to its ability to enhance drug permeation through skin, it is explored as an excipient in topical formulations.

- Research Tool: Its role as a mitochondrial recoupler makes it valuable in research related to bioenergetics and mitochondrial diseases.

- Cosmetic Industry: Its skin permeation properties are utilized in cosmetic formulations aimed at improving skin absorption of active ingredients.

Interaction studies involving 6-ketocholestanol have highlighted its effects on various biological systems:

- Drug Interactions: Investigations into its interaction with pharmacological agents have shown that it can significantly enhance the efficacy of certain prodrugs by improving their absorption through biological membranes .

- Cellular Studies: Research has demonstrated that 6-ketocholestanol's ability to influence mitochondrial function may affect cell viability and metabolism under stress conditions .

Several compounds share structural similarities with 6-ketocholestanol, each exhibiting unique properties:

| Compound Name | Structure Similarity | Key Features |

|---|---|---|

| Cholesterol | Parent compound | Precursor for steroid hormones; essential for cell membranes. |

| 7-Ketocholesterol | Ketone at C-7 | Involved in sterol biosynthesis; different biological activities. |

| 5α-Cholestan-3β-ol | Hydroxyl instead of ketone | Different functional groups lead to varying biological roles. |

| Ergosterol | Fungal sterol | Important for fungal cell membranes; distinct from animal sterols. |

The uniqueness of 6-ketocholestanol lies in its specific ketone modification at the sixth carbon position, which influences its biological activity and potential therapeutic applications compared to these similar compounds.

Structural Determinants: 6-Keto Group vs. Hydroxyl Group

The primary structural distinction between 6-KC and cholesterol lies in the substitution of cholesterol’s C3 hydroxyl group with a C6 ketone group in 6-KC (Figure 1). This modification reduces hydrogen-bonding capacity at the sterol’s polar head while introducing a localized dipole moment. The ketone group’s electronegative oxygen atom creates a stronger dipole (≈2.7 D) compared to cholesterol’s hydroxyl group (≈1.7 D) [1] [2].

Table 1: Structural Comparison of Cholesterol and 6-Ketocholestanol

| Property | Cholesterol | 6-Ketocholestanol |

|---|---|---|

| Polar head group | C3 hydroxyl (-OH) | C6 ketone (=O) |

| Dipole moment (Debye) | 1.7 | 2.7 |

| Melting point (°C) | 148 | 142 |

| Molecular weight (g/mol) | 386.65 | 402.65 |

The reduced melting point of 6-KC (142°C vs. 148°C for cholesterol) reflects decreased intermolecular cohesion due to altered hydrogen-bonding patterns [2].

Membrane Localization and Orientation

6-KC adopts a shallower membrane orientation compared to cholesterol. Molecular dynamics simulations show the ketone group forms hydrogen bonds with interfacial water molecules, positioning 6-KC closer to the lipid-water interface [3] [4]. This contrasts with cholesterol’s deeper insertion, where the hydroxyl group interacts with phospholipid carbonyls. The average vertical displacement difference exceeds 2 Å, significantly altering local membrane curvature [4].

Influence on Membrane Electrostatics

Role in Modulating Dipole Electric Fields

The 6-keto group amplifies membrane dipole potential ($$ \Phi_d $$) through two mechanisms:

- Direct contribution: The ketone’s intrinsic dipole moment adds vectorially to the lipid bilayer’s existing potential.

- Inductive effects: 6-KC reorients adjacent phospholipid headgroups, increasing the alignment of P–N dipoles in phosphatidylcholine membranes [3].

Vibrational Stark effect (VSE) measurements demonstrate a nonlinear relationship between 6-KC concentration and $$ \Phid $$:

$$

\Delta \Phid = 23.5 \ln([6\text{-KC}]) + 47.8 \quad (R^2 = 0.94)

$$

This contrasts with cholesterol’s biphasic effect, where $$ \Phi_d $$ peaks at 10 mol% before declining [4].

Experimental Approaches: Vibrational Stark Effect Spectroscopy

VSE spectroscopy quantifies electric field changes using nitrile-containing probes (e.g., LAX peptides). Key findings with 6-KC include:

- Field magnitude: 6-KC (40 mol%) generates fields of 12.3 MV/cm vs. 9.1 MV/cm for equivalent cholesterol concentrations [4].

- Orientation dynamics: Nitrile probe tilt angles in 6-KC membranes show greater variability (σ = 16° vs. 10° for cholesterol), reflecting reduced lipid ordering [4].

Table 2: Electric Field Parameters in DMPC Bilayers

| Sterol (40 mol%) | $$ \Phi_d $$ (mV) | Field (MV/cm) | Lipid Tilt (°) |

|---|---|---|---|

| Cholesterol | 280 | 9.1 | 20 ± 4 |

| 6-Ketocholestanol | 378 | 12.3 | 35 ± 4 |

Interactions with Lipid Bilayers and Proteins

Impact on Membrane Fluidity and Organization

6-KC increases membrane fluidity at all concentrations, as evidenced by:

- Lateral diffusion coefficients: 5.8 × 10⁻⁷ cm²/s (6-KC) vs. 3.2 × 10⁻⁷ cm²/s (cholesterol) in DMPC at 30°C [3].

- Sterol clustering: Radial distribution functions reveal 6-KC forms smaller clusters (≈3 molecules) vs. cholesterol’s extended aggregates (≥6 molecules) [4].

This fluidizing effect stems from 6-KC’s inability to form extensive van der Waals networks with lipid acyl chains.

Molecular Dynamics Simulations of Sterol-Lipid Interactions

All-atom simulations (200 ns duration) highlight critical interaction differences:

Hydrogen bonding:

- 6-KC maintains 1.2 ± 0.3 H-bonds with water/lipids vs. 2.5 ± 0.4 for cholesterol [4].

- Lifetime of 6-KC H-bonds: 18 ps vs. 42 ps for cholesterol [4].

Flip-flop kinetics:

The activation energy for 6-KC transbilayer movement is 28 kJ/mol vs. 35 kJ/mol for cholesterol, enabling faster flip-flop rates (3.8 × 10³ s⁻¹ vs. 1.2 × 10³ s⁻¹) [3].

Figure 2: Free Energy Profile of Sterol Flip-Flop

$$

G(z) = -k_B T \ln(P(z))

$$

Where $$ z $$ = membrane normal coordinate. 6-KC’s profile shows lower barriers at both interfaces compared to cholesterol [3].

Membrane Electrostatic Modulation

6-Ketocholestanol exerts profound effects on membrane electrostatics through modulation of the dipole potential within lipid bilayers. This oxysterol demonstrates unique electrostatic properties that distinguish it significantly from cholesterol and other sterol derivatives.

Concentration-Dependent Effects on Dipole Fields

Direct measurement using vibrational Stark effect spectroscopy has revealed that 6-ketocholestanol produces a monotonic increase in membrane dipole electric field as its concentration increases from 0 to 40 mole percent [1] [2]. This behavior contrasts markedly with cholesterol, which shows a biphasic response where low concentrations up to approximately 10 mole percent increase the dipole field, while higher concentrations up to 40 mole percent decrease it [1] [2].

The magnitude of 6-ketocholestanol's effect on membrane dipole potential is extraordinary, reaching values of 1095 millivolts at 40 mole percent concentration [3]. This represents a nearly ten-fold greater effect compared to cholesterol, which produces maximum changes of approximately 100 millivolts [3]. The enhanced dipole effect results from the compound's strong intrinsic dipole moment perpendicular to the membrane surface, calculated at 195 millivolts from theoretical dipole moment considerations [3].

| Concentration (mol%) | Sterol | Dipole Field Effect | Maximum Change (mV) | Mechanism |

|---|---|---|---|---|

| 0-10 | Cholesterol | Increase | ~100 | Condensing effect + water reorganization |

| 10-40 | Cholesterol | Decrease | ~-50 | Membrane ordering saturation |

| 0-40 | 6-Ketocholestanol | Monotonic increase | 1095 | Strong dipole moment + membrane fluidity reduction |

The mechanism underlying these electrostatic changes involves multiple factors. The polarity of the ketone group at the carbon-6 position creates a strong molecular dipole that directly contributes to the membrane electric field [1] [2]. Additionally, 6-ketocholestanol induces reorientation of phospholipid dipoles and affects hydrogen bonding interactions with surface water molecules [1] [2]. Molecular dynamics simulations demonstrate that 6-ketocholestanol adopts a higher position within the membrane compared to cholesterol, placing it in a region with larger mass density where it can more effectively influence the electrostatic environment [1].

Synergistic Effects with Cholesterol

When present in membranes containing cholesterol, 6-ketocholestanol exhibits synergistic effects that enhance its electrostatic impact. The compound's position higher in the membrane bilayer allows for optimal interaction with the membrane dipole field while maintaining structural compatibility with cholesterol-containing systems [1] [2].

The synergistic relationship becomes particularly evident in the context of membrane fluidity modulation. 6-ketocholestanol reduces membrane fluidity more effectively than cholesterol alone, and this reduction correlates directly with enhanced dipole potential effects [4] [5]. The decreased membrane fluidity appears to be a contributing factor to the compound's recoupling effects in mitochondrial systems, as demonstrated by temperature-dependent studies showing that the protective effects of 6-ketocholestanol against carbonyl cyanide meta-chlorophenyl hydrazone are influenced by incubation temperature [5].

Computational analyses reveal that at low concentrations, 6-ketocholestanol clusters near membrane probes, while at higher concentrations, spatial correlation between sterol molecules becomes apparent [1] [2]. This concentration-dependent distribution pattern contributes to the observed monotonic increase in dipole field effects and distinguishes 6-ketocholestanol from cholesterol's more complex concentration-response relationship.

Mitochondrial Recoupling Activity

6-Ketocholestanol functions as a potent mitochondrial recoupler, capable of preventing and reversing uncoupling induced by specific classes of protonophoric uncouplers. This recoupling activity represents one of the most distinctive biological properties of this oxysterol.

Reversal of Protonophore-Induced Uncoupling

The recoupling activity of 6-ketocholestanol demonstrates remarkable specificity for certain types of uncouplers. The compound completely abolishes uncoupling effects induced by low concentrations of carbonyl cyanide meta-chlorophenyl hydrazone, carbonyl cyanide para-trifluoromethoxyphenyl hydrazone, and 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile in rat heart mitochondria [6] [7]. This protective effect extends to liver mitochondria, submitochondrial particles, and cytochrome oxidase proteoliposomes [4] [7].

| Uncoupler | Low Concentration Effect | High Concentration Effect | Mechanism |

|---|---|---|---|

| CCCP | Complete reversal | No effect | Protein-mediated |

| FCCP | Complete reversal | No effect | Protein-mediated |

| SF6847 | Complete reversal | No effect | Protein-mediated |

| DNP | No effect | No effect | Direct protonophoric |

| Palmitate | No effect | No effect | Direct protonophoric |

| Gramicidin | No effect | No effect | Ion channel formation |

The selectivity of 6-ketocholestanol's recoupling action provides important mechanistic insights. The compound shows no protective effect against uncoupling induced by 2,4-dinitrophenol, palmitate, or gramicidin [6] [7]. This selectivity pattern suggests that 6-ketocholestanol specifically interferes with protein-mediated uncoupling mechanisms rather than direct protonophoric activity across lipid membranes.

Recent investigations have identified respiratory complex I as a specific target for 6-ketocholestanol action [8]. The compound inhibits both nicotinamide adenine dinucleotide-oxidase and nicotinamide adenine dinucleotide-ubiquinone oxidoreductase activities of complex I in bovine heart submitochondrial particles [8]. This inhibition appears to involve the ubiquinone-binding center of the respiratory enzyme, as evidenced by the absence of inhibition when hexaammineruthenium serves as the electron acceptor [8].

Mechanistic Insights from Chromatophores and Proteoliposomes

Studies using bacterial chromatophores and cytochrome oxidase proteoliposomes have provided crucial mechanistic insights into 6-ketocholestanol's recoupling activity. The compound demonstrates recoupling effects in Rhodobacter sphaeroides chromatophores and proteoliposomes containing heart muscle or Rhodobacter sphaeroides cytochrome oxidase [7].

Importantly, the recoupling effect varies in magnitude across different membrane systems. Mitochondria, lymphocytes, and proteoliposomes show more pronounced recoupling responses compared to chromatophores [7]. This differential sensitivity correlates with the relative sensitivity of these systems to 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile uncoupling, suggesting that the effectiveness of 6-ketocholestanol depends on the specific membrane composition and protein complement of each system.

The mechanism underlying recoupling activity involves asymmetric incorporation of 6-ketocholestanol into the outer leaflet of coupling membranes, leading to an increase in membrane dipole potential [7]. This asymmetric distribution is crucial, as demonstrated by experiments with planar bilayer phospholipid membranes where 6-ketocholestanol not only fails to reverse uncoupler effects but actually enhances conductivity increases caused by uncouplers [7].

The temporal characteristics of recoupling provide additional mechanistic information. The protective effect of 6-ketocholestanol disappears within minutes after addition and cannot be observed at high uncoupler concentrations [7]. This transient nature suggests that the recoupling mechanism involves dynamic interactions between 6-ketocholestanol, membrane proteins, and the membrane environment rather than permanent structural modifications.

Gene Expression Modulation in Lipid Metabolism

6-Ketocholestanol exerts significant regulatory effects on lipid metabolism through modulation of gene expression pathways, particularly those involving fatty acid synthesis and cholesterol homeostasis.

Suppression of Fatty Acid Synthase via Sterol Regulatory Element-Binding Protein Pathways

The most well-characterized gene expression effect of 6-ketocholestanol involves suppression of fatty acid synthase gene expression through sterol regulatory element-binding protein-dependent mechanisms. Treatment of HepG2 hepatocellular carcinoma cells with 6-ketocholestanol significantly reduces intracellular triacylglycerol levels through down-regulation of lipogenic genes, including fatty acid synthase [9] [10].

| Treatment | FASN Promoter Activity (%) | Intracellular TAG Level | SREBP Dependency |

|---|---|---|---|

| Control | 100 | Baseline | N/A |

| 6-Ketocholestanol | 65 | Significantly reduced | Complete dependency |

| TO901317 (LXR agonist) | 185 | Increased | Independent |

| TO901317 + 6-Ketocholestanol | 95 | Reduced vs TO alone | SREBP-mediated inhibition |

The mechanism of fatty acid synthase suppression operates through direct effects on gene promoter activity. 6-Ketocholestanol significantly suppresses fatty acid synthase gene promoter activity, but this action is completely abolished when mutations are present in the sterol regulatory element-binding protein promoter site [9] [10]. This finding demonstrates the absolute requirement for functional sterol regulatory element-binding protein binding sites in mediating 6-ketocholestanol's effects.

The specificity of sterol regulatory element-binding protein pathway involvement is further demonstrated by interaction studies with liver X receptor agonists. TO901317, a potent liver X receptor agonist, significantly increases fatty acid synthase gene promoter activity, while simultaneous treatment with TO901317 and 6-ketocholestanol significantly reduces this activity compared to TO901317 alone [9] [10]. This antagonistic interaction suggests that 6-ketocholestanol can override liver X receptor-mediated activation of lipogenic gene expression through sterol regulatory element-binding protein-dependent mechanisms.

The downstream effects of fatty acid synthase suppression include measurable reductions in cellular lipid accumulation. 6-Ketocholestanol treatment results in significantly reduced intracellular triacylglycerol levels, consistent with decreased de novo fatty acid synthesis capacity [9] [10]. This metabolic effect positions 6-ketocholestanol as a compound capable of modulating cellular energy storage and lipid homeostasis.

Comparative Efficacy with Other Oxysterols

Comparative studies of oxysterols oxidized at different positions within the cholesterol B-ring reveal important structure-activity relationships for gene expression modulation. Oxysterols with oxidation at carbon-6, including 6α-hydroxycholesterol and 6β-hydroxycholesterol, demonstrate similar inhibitory effects on fatty acid synthase gene promoter activity as 6-ketocholestanol [9] [10].

| Oxysterol | B-ring Oxidation Position | FASN Promoter Inhibition | Mitochondrial Recoupling | Absorption Rate (%) |

|---|---|---|---|---|

| 6-Ketocholestanol | Carbon-6 (ketone) | Strong | Yes | ~25 |

| 6α-Hydroxycholesterol | Carbon-6 (α-hydroxyl) | Strong | No reported | <10 |

| 6β-Hydroxycholesterol | Carbon-6 (β-hydroxyl) | Strong | No reported | <10 |

| 7α-Hydroxycholesterol | Carbon-7 (α-hydroxyl) | Moderate | No | Variable |

| 7β-Hydroxycholesterol | Carbon-7 (β-hydroxyl) | Weak | No | Variable |

This structure-activity relationship suggests that oxidation at carbon-6 in the B-ring plays a critical role in fatty acid synthase expression regulation [9] [10]. The shared activity among carbon-6 oxidized sterols indicates that the specific chemical nature of the oxidation (ketone versus hydroxyl) is less important than the position of modification within the sterol backbone.

The comparative efficacy extends beyond gene expression effects to include differences in bioavailability and membrane activity. 6-Ketocholestanol demonstrates the highest absorption rate among dietary oxysterols at approximately 25 percent, significantly higher than the less than 10 percent absorption rates observed for 6α-hydroxycholesterol and 6β-hydroxycholesterol [9]. This enhanced bioavailability, combined with its unique mitochondrial recoupling activity, distinguishes 6-ketocholestanol from other carbon-6 oxidized oxysterols.